2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine
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Overview
Description
2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydropyran ring, a fluorophenyl group, and a methoxybenzylamine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the fluorophenyl and methoxybenzylamine groups. Common synthetic routes may involve:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated reagents and catalysts to attach the fluorophenyl group to the tetrahydropyran ring.
Attachment of the Methoxybenzylamine Moiety: This can be done through nucleophilic substitution reactions, where the methoxybenzylamine group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-ethyl-4-(4-chlorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine
- 2-[2-ethyl-4-(4-bromophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine
- 2-[2-ethyl-4-(4-methylphenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine
Uniqueness
The uniqueness of 2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine lies in its specific structural features, such as the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H32FNO2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[2-ethyl-4-(4-fluorophenyl)-2-methyloxan-4-yl]-N-[(4-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C24H32FNO2/c1-4-23(2)18-24(14-16-28-23,20-7-9-21(25)10-8-20)13-15-26-17-19-5-11-22(27-3)12-6-19/h5-12,26H,4,13-18H2,1-3H3 |
InChI Key |
VTBRVNHCNHSWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)(CCNCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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